molecular formula C14H23BO2 B8007275 (2,5-Di-tert-butylphenyl)boronic acid

(2,5-Di-tert-butylphenyl)boronic acid

Cat. No.: B8007275
M. Wt: 234.14 g/mol
InChI Key: VNKLXYSLUFNZQU-UHFFFAOYSA-N
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Description

(2,5-Di-tert-butylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of two tert-butyl groups attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is known for its utility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

The synthesis of (2,5-Di-tert-butylphenyl)boronic acid typically involves the reaction of 2,5-di-tert-butylbromobenzene with a boron-containing reagent. One common method includes the following steps :

    Reaction with n-Butyllithium: 2,5-Di-tert-butylbromobenzene is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C. n-Butyllithium is then added dropwise to form the corresponding lithium intermediate.

    Addition of Triisopropyl Borate: The lithium intermediate is reacted with triisopropyl borate at -78°C, followed by gradual warming to room temperature.

    Hydrolysis: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried, concentrated, and purified to obtain this compound as a white solid.

Chemical Reactions Analysis

(2,5-Di-tert-butylphenyl)boronic acid undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of (2,5-Di-tert-butylphenyl)boronic acid in the Suzuki-Miyaura coupling reaction involves several key steps :

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

(2,5-Di-tert-butylphenyl)boronic acid can be compared with other boronic acids such as:

The unique steric and electronic properties of this compound make it a valuable reagent in organic synthesis, particularly for reactions requiring high selectivity and mild conditions.

Biological Activity

(2,5-Di-tert-butylphenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities. This article will explore its structural characteristics, biological interactions, and relevant research findings, including case studies and data tables.

Structural Characteristics

  • Molecular Formula : C₁₄H₂₃BO₂
  • Molecular Weight : Approximately 234.14 g/mol
  • Structure : The compound features a boronic acid functional group attached to a phenyl ring with two tert-butyl substituents at the 2 and 5 positions. This unique structure contributes to its chemical reactivity and potential applications in medicinal chemistry and materials science.

Biological Activity Overview

Research on the biological activity of this compound is still emerging, but several key interactions have been documented:

  • Enzyme Interactions : Boronic acids, including this compound, are known to interact with various biomolecules such as enzymes and receptors. They can inhibit proteasome activity, which is significant in cancer therapy due to their ability to modulate cellular pathways .
  • Fluorescent Properties : The compound exhibits fluorescent properties that make it suitable for use as a probe in biological imaging applications. Its ability to selectively bind to certain biomolecules through reversible covalent interactions enhances its potential in drug design and delivery systems.

1. Inhibition of Proteasome Activity

A study highlighted the role of boronic acids as proteasome inhibitors. Specifically, it was found that certain boronic acid derivatives could halt cell cycle progression at the G2/M phase in U266 cells, leading to growth inhibition in cancer cells. This suggests that this compound may share similar mechanisms of action .

CompoundIC50 (nM)Mechanism of Action
Bortezomib7.05Proteasome inhibition
This compoundTBDPotential proteasome inhibition

2. Selectivity for Biomolecules

Research indicates that this compound can selectively bind to certain biomolecules. This selectivity is crucial for developing targeted therapies and understanding its role in glycomics research due to its ability to form complexes with sugars.

3. Antimicrobial Activity

Boronic acids have shown promise as antibacterial agents. A comparative study of various boronic acid derivatives demonstrated their effectiveness against resistant strains of bacteria by inhibiting class C β-lactamases. It was noted that modifications at specific positions enhanced binding affinity and antimicrobial efficacy .

CompoundTargetKi (µM)
Compound AClass C β-lactamases0.004
Compound BClass C β-lactamases0.008

Properties

IUPAC Name

(2,5-ditert-butylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO2/c1-13(2,3)10-7-8-11(14(4,5)6)12(9-10)15(16)17/h7-9,16-17H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKLXYSLUFNZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(C)(C)C)C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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